molecular formula C26H27N3O4 B14441205 N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide CAS No. 74427-81-9

N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide

Cat. No.: B14441205
CAS No.: 74427-81-9
M. Wt: 445.5 g/mol
InChI Key: HLZOCXXPKORRAI-MBSDFSHPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide typically involves the following steps:

    Protection of Amino Groups: The amino groups of the amino acids are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted reactions.

    Coupling Reactions: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection: The Cbz protecting groups are removed using hydrogenation or acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The naphthalen-2-yl group can be reduced to form dihydronaphthalene derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for deprotection and subsequent substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydronaphthalene derivatives.

    Substitution: Formation of new peptides or modified peptides with different protecting groups.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of novel materials and bioconjugates for industrial applications.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may act as a protecting group, allowing the compound to selectively interact with its target. The naphthalen-2-yl group may enhance the compound’s binding affinity and specificity. The overall effect is the modulation of biological pathways and processes, leading to the desired therapeutic or biochemical outcome.

Comparison with Similar Compounds

Similar Compounds

    N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protecting group.

    N-benzyloxycarbonyl-L-proline: A compound with a benzyloxycarbonyl group and a proline residue.

Uniqueness

N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalen-2-yl group distinguishes it from other similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.

Properties

CAS No.

74427-81-9

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-[(2S)-2-(naphthalen-2-ylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C26H27N3O4/c1-18(27-26(32)33-17-19-8-3-2-4-9-19)25(31)29-15-7-12-23(29)24(30)28-22-14-13-20-10-5-6-11-21(20)16-22/h2-6,8-11,13-14,16,18,23H,7,12,15,17H2,1H3,(H,27,32)(H,28,30)/t18-,23-/m0/s1

InChI Key

HLZOCXXPKORRAI-MBSDFSHPSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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